GLP-1 receptor agonist 3

描述

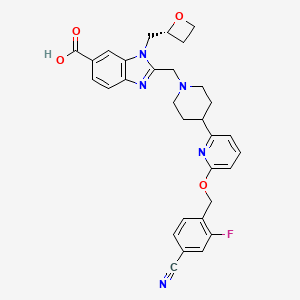

Structure

3D Structure

属性

分子式 |

C31H30FN5O4 |

|---|---|

分子量 |

555.6 g/mol |

IUPAC 名称 |

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]-2-pyridinyl]piperidin-1-yl]methyl]-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m1/s1 |

InChI 键 |

HYBAKUMPISVZQP-XMMPIXPASA-N |

手性 SMILES |

C1CO[C@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F |

规范 SMILES |

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of GLP-1/GIP Dual Agonists

For Researchers, Scientists, and Drug Development Professionals

The advent of dual agonists targeting both the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors represents a paradigm shift in the management of type 2 diabetes and obesity. These unimolecular "twincretins," such as the pioneering drug Tirzepatide, leverage the synergistic effects of both incretin pathways to achieve superior glycemic control and weight loss compared to single-agonist therapies.[1][2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and evaluation of these complex peptide therapeutics.

Synthesis of GLP-1/GIP Dual Agonists

The synthesis of these dual agonists, which are typically 39-40 amino acid peptides, is a complex process requiring precise chemical control. The primary method employed is Solid-Phase Peptide Synthesis (SPPS), often combined with liquid-phase techniques for large-scale production.[4][5][6]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection and Loading: The synthesis begins with a solid support resin (e.g., Rink Amide resin for a C-terminal amide). The first C-terminal amino acid, with its alpha-amino group protected by an Fmoc (9-fluorenylmethyloxycarbonyl) group, is coupled to the resin.

-

Iterative Deprotection and Coupling:

-

Deprotection: The Fmoc protecting group is removed from the N-terminal amino acid using a weak base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), exposing a free amine.

-

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU/HOBt) and added to the resin. The activated carboxyl group reacts with the free amine of the resin-bound peptide, forming a new peptide bond.

-

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

-

-

Side-Chain Modification (Lipidation): To extend the therapeutic half-life, a crucial modification involves attaching a fatty acid moiety. In the case of Tirzepatide, this is achieved at the lysine residue at position 20.[4] An orthogonal protecting group (e.g., allyloxycarbonyl) is used on this specific lysine's side chain.[4] After the full peptide chain is assembled, this group is selectively removed, and the fatty diacid chain is coupled via a linker.[4]

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid - TFA), which also removes the remaining acid-labile side-chain protecting groups.

-

Purification: The resulting crude peptide is purified to a high degree. The standard and most effective method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]

-

Stationary Phase: A C18-modified silica column is typically used.[7]

-

Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in water, with an ion-pairing agent like 0.1% TFA, is used to elute the peptide based on its hydrophobicity.[7]

-

Fractions are collected and analyzed, and those containing the pure product are pooled.

-

-

Lyophilization: The purified peptide solution is freeze-dried (lyophilized) to yield a stable, white powder.[9]

For large-scale commercial manufacturing, a hybrid SPPS/LPPS (Liquid-Phase Peptide Synthesis) approach is often employed. This involves synthesizing smaller peptide fragments via SPPS, which are then purified and coupled together in a solution, a strategy that can improve efficiency and yield for complex peptides like Tirzepatide.[5][6]

Characterization of Dual Agonists

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized dual agonist.

Experimental Protocols: Analytical Characterization

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the molecular weight of the final peptide, verifying that the correct amino acid sequence has been synthesized and that the fatty acid modification is present.

-

Peptide Mapping: The peptide is enzymatically digested (e.g., with trypsin), and the resulting fragments are analyzed by LC-MS. This confirms the amino acid sequence and can pinpoint the exact location of modifications.

-

Analytical Reversed-Phase HPLC (RP-HPLC): This is the gold standard for determining the purity of the final peptide product.[7] A high-purity silica column is used with a solvent gradient to separate the target peptide from any synthesis-related impurities, such as deletion or truncated sequences.[8]

In Vitro and In Vivo Evaluation

A series of cell-based assays and animal studies are required to determine the pharmacological profile of the dual agonist.

Experimental Protocols: In Vitro Assays

-

Receptor Binding and Potency Assays:

-

Objective: To determine the binding affinity and functional potency of the agonist at both the human GLP-1 and GIP receptors.

-

Methodology: Stably transfected cell lines (e.g., HEK293 or CHO) expressing either the human GLP-1 receptor (GLP-1R) or GIP receptor (GIPR) are used.

-

cAMP Accumulation Assay: Cells are incubated with varying concentrations of the dual agonist. Since both GLP-1R and GIPR are Gαs-coupled, receptor activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10][11] The amount of cAMP produced is measured using a competitive immunoassay (e.g., HTRF or LANCE). The data is used to calculate EC₅₀ values (the concentration that elicits 50% of the maximal response).

-

β-Arrestin Recruitment Assay: To assess biased agonism, β-arrestin recruitment to the activated receptor is measured. Tirzepatide, for instance, shows bias toward cAMP generation over β-arrestin recruitment at the GLP-1 receptor.[4]

-

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Objective: To confirm that the agonist potentiates insulin secretion from pancreatic beta cells in a glucose-dependent manner.

-

Methodology: An insulin-secreting cell line (e.g., INS-1E) or isolated pancreatic islets are used. Cells are incubated in low-glucose and then high-glucose conditions, with and without the dual agonist. The amount of insulin secreted into the media is quantified by ELISA.

-

Experimental Protocols: In Vivo Studies

-

Pharmacokinetic (PK) Analysis:

-

Objective: To determine the half-life and bioavailability of the agonist.

-

Methodology: The dual agonist is administered (e.g., via subcutaneous injection) to animals (e.g., mice, rats, or dogs). Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured. The half-life of a long-acting agonist like D314 was found to be over 78 hours in dogs, making it suitable for once-weekly dosing.[12]

-

-

Efficacy Studies:

-

Objective: To evaluate the therapeutic effects on glycemic control and body weight.

-

Animal Models: Diabetic (e.g., db/db mice) and/or diet-induced obese (DIO) mice are commonly used.[12]

-

Endpoints:

-

Glycemic Control: Measured by changes in blood glucose, HbA1c, and performance in an oral glucose tolerance test (OGTT).[13]

-

Weight Loss: Body weight is monitored throughout the study. Dual agonists have consistently shown superior weight loss effects compared to selective GLP-1R agonists.[1][3]

-

Food Intake: Measured to assess the anorexigenic effects of the drug.

-

-

Quantitative Data Summary

The following tables summarize representative data for a potent GLP-1/GIP dual agonist like Tirzepatide.

Table 1: In Vitro Receptor Potency

| Receptor | Assay | EC₅₀ (pM) | Native Ligand EC₅₀ (pM) |

|---|---|---|---|

| Human GIP-R | cAMP | ~5 | ~3 |

| Human GLP-1R | cAMP | ~7 | ~2 |

| Human GLP-1R | β-Arrestin | >1000 | ~10 |

(Note: Data is illustrative, based on published findings for Tirzepatide, which show high potency for GIPR and biased agonism at GLP-1R)

Table 2: In Vivo Efficacy (SURPASS-2 Trial Data Example)

| Parameter | Tirzepatide (15 mg) | Semaglutide (1 mg) |

|---|---|---|

| Mean HbA1c Reduction | -2.30% | -1.86% |

| Mean Body Weight Reduction | -11.2 kg | -5.7 kg |

(Source: Data adapted from clinical trial results for illustrative purposes)

Signaling Pathways and Structure-Activity Relationships

The dual mechanism of action is central to the enhanced efficacy of these agonists.

The design of these molecules involves a careful balance of modifications to achieve the desired dual activity and extended half-life.

By mimicking native GIP at its receptor and exhibiting biased agonism at the GLP-1 receptor, Tirzepatide achieves a unique pharmacological profile that underlies its clinical success.[4][14] The continued exploration of these structure-activity relationships will undoubtedly lead to the development of next-generation multi-receptor agonists with even greater therapeutic potential.

References

- 1. The Role of Tirzepatide, Dual GIP and GLP-1 Receptor Agonist, in the Management of Type 2 Diabetes: The SURPASS Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 3. The Emerging Role of Dual GLP-1 and GIP Receptor Agonists in Glycemic Management and Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tirzepatide - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Continuous manufacturing of tirzepatide using online UHPLC-based PAT: An enabling technology for commercialization of a synthetic peptide - American Chemical Society [acs.digitellinc.com]

- 7. bachem.com [bachem.com]

- 8. hplc.eu [hplc.eu]

- 9. peptide.com [peptide.com]

- 10. mdpi.com [mdpi.com]

- 11. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Design of a novel long-acting dual GLP-1/GIP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual GLP-1 and glucagon receptor agonist improves glycemic control and reduces body weight - - PACE-CME [pace-cme.org]

- 14. pnas.org [pnas.org]

The Architecture of Activation: A Technical Guide to the Structure-Activity Relationship of Oral GLP-1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

The advent of orally available glucagon-like peptide-1 (GLP-1) receptor agonists marks a paradigm shift in the management of type 2 diabetes and obesity. Moving beyond the injectable peptide-based therapies, these new agents offer improved patient compliance and accessibility. This technical guide delves into the core principles of their structure-activity relationships (SAR), exploring how molecular architecture dictates therapeutic efficacy. We will examine the SAR of both peptide-based and non-peptide small molecule oral GLP-1 receptor agonists, with a focus on semaglutide, danuglipron, and orforglipron, providing a comprehensive overview for professionals in drug discovery and development.

The Challenge of Oral Delivery for GLP-1 Receptor Agonists

The primary obstacle for oral delivery of peptide-based GLP-1 receptor agonists is their susceptibility to degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium.[1] The development of oral semaglutide, co-formulated with an absorption enhancer, and the discovery of non-peptide small molecule agonists have been pivotal in overcoming these challenges.[2][3]

Peptide-Based Oral GLP-1 Receptor Agonists: The Case of Semaglutide

Oral semaglutide (Rybelsus®) is the first and currently only approved peptide-based oral GLP-1 receptor agonist.[4] Its success lies not in altering the peptide structure for oral absorption but in its innovative co-formulation with the absorption enhancer, sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC).[5][6]

Structural Modifications of Semaglutide for Enhanced Action

The structure of semaglutide itself is a testament to sophisticated peptide engineering, designed for a prolonged half-life and potent activity.[7][8] Key modifications from native GLP-1 include:

-

Aib Substitution at Position 8: Replacement of alanine with 2-aminoisobutyric acid (Aib) confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV).[7][9]

-

Lysine Acylation at Position 26: A C18 fatty diacid moiety is attached to lysine at position 26 via a hydrophilic spacer.[9] This modification promotes binding to serum albumin, significantly extending the half-life.[7]

-

Arginine Substitution at Position 34: This substitution also contributes to the stability of the peptide.[8]

The Role of SNAC in Oral Absorption

SNAC is the key that unlocks the oral bioavailability of semaglutide. Its mechanism of action is multifaceted:

-

Local pH Neutralization: SNAC acts as a localized buffer in the stomach, transiently increasing the pH in the microenvironment of the tablet. This protects semaglutide from the harsh acidic environment and from degradation by pepsin.[5][7][10]

-

Enhanced Transcellular Absorption: SNAC increases the fluidity of the gastric cell membrane, facilitating the transcellular passage of semaglutide.[11][12] It is believed to do this by temporarily and reversibly altering the cell membrane structure.[6]

-

Monomerization of Semaglutide: SNAC helps to prevent the aggregation of semaglutide molecules, ensuring they are in a monomeric state that is more readily absorbed.[10]

Non-Peptide Small Molecule Oral GLP-1 Receptor Agonists

The development of non-peptide, small molecule GLP-1 receptor agonists represents a significant leap in oral incretin-based therapies. These molecules are designed to mimic the action of GLP-1 but with physicochemical properties that allow for oral absorption without the need for absorption enhancers.

Danuglipron (PF-06882961)

Danuglipron is an orally active small molecule GLP-1 receptor agonist developed by Pfizer.[13] While its development was discontinued due to observations of hepatotoxicity, its SAR provides valuable insights.[14][15] The discovery of danuglipron involved high-throughput screening and subsequent optimization of a 5-fluoropyrimidine-based hit.[13]

Key structural features and SAR insights for the danuglipron series include:

-

Piperidine Ring: This central scaffold was found to be optimal for GLP-1 receptor agonism.[13]

-

4-chloro-2-fluoro-benzyl ether Substituent: This group was identified as being effective for receptor activation.[13]

-

Carboxylic Acid Moiety: The introduction of a carboxylic acid group significantly improved potency and reduced metabolic clearance.[13]

-

Species Selectivity: Danuglipron shows selectivity for the primate and human GLP-1 receptor, with no activity at the rodent receptor.[16] This is attributed to interactions with Trp33 in the N-terminal extracellular domain of the human receptor.[17]

Orforglipron (LY3502970)

Orforglipron is another orally available, non-peptide GLP-1 receptor agonist in late-stage clinical development by Eli Lilly.[18][19] It is characterized by its high potency and a pharmacokinetic profile suitable for once-daily oral administration.[19]

Structural and SAR highlights of orforglipron include:

-

Unique Binding Mode: Cryo-electron microscopy has revealed that orforglipron binds to a unique pocket within the transmembrane domain of the GLP-1 receptor, distinct from the binding site of native GLP-1.[18][19] This interaction involves the extracellular domain and transmembrane helices 1, 2, 3, and 7.[18]

-

Biased Agonism: Orforglipron is a partial agonist that shows bias towards the G-protein signaling pathway (cAMP production) over β-arrestin recruitment.[18][19] This biased signaling may contribute to its favorable efficacy and tolerability profile.

-

High Affinity: It binds to the human GLP-1 receptor with high affinity, with a reported Ki of 1 nM.[20]

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data for the discussed oral GLP-1 receptor agonists and their analogs.

Table 1: In Vitro Potency of Selected Oral GLP-1 Receptor Agonists

| Compound | Assay | Cell Line | Species | EC50 (nM) | Reference |

| Danuglipron (PF-06882961) | cAMP Accumulation | CHO | Human | 13 | [21] |

| Danuglipron (PF-06882961) | cAMP Accumulation | CHO | Monkey | 13 | [16] |

| Orforglipron (LY3502970) | cAMP Accumulation | - | Human | - | [18] |

Table 2: Binding Affinity of Orforglipron

| Compound | Assay | Receptor | Ki (nM) | Reference |

| Orforglipron (LY3502970) | Competition Binding | Human GLP-1R | 1 | [20] |

Key Experimental Protocols

cAMP Accumulation Assay

This assay is a cornerstone for evaluating the functional potency of GLP-1 receptor agonists.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1 receptor are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96- or 384-well plates and grown to confluence.

-

Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., danuglipron, orforglipron) or a standard agonist (e.g., GLP-1) in the presence of a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.

-

Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response data are fitted to a four-parameter logistic model to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the GLP-1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the GLP-1 receptor are prepared from cultured cells or tissues.

-

Assay Setup: The membranes are incubated with a radiolabeled ligand (e.g., [125I]GLP-1) and varying concentrations of the unlabeled test compound (competitor).

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Pathways and Processes

Caption: GLP-1 Receptor Signaling Pathway.

Caption: A generalized workflow for the discovery of oral GLP-1 receptor agonists.

Caption: Logical relationships in the SAR of non-peptide GLP-1 RAs.

Conclusion and Future Directions

The structure-activity relationships of oral GLP-1 receptor agonists are a compelling narrative of chemical ingenuity overcoming biological barriers. For peptide-based approaches, the focus has been on enhancing stability and engineering sophisticated delivery systems like the one used for oral semaglutide. In the realm of non-peptide small molecules, the SAR is dictated by the intricate dance of core scaffolds, side chains, and functional groups to achieve high potency, selectivity, and favorable pharmacokinetic properties. The unique binding modes and biased agonism observed with molecules like orforglipron open new avenues for designing drugs with tailored signaling profiles. As research continues, a deeper understanding of the molecular interactions between these agonists and the GLP-1 receptor will undoubtedly fuel the development of next-generation oral therapies for metabolic diseases, offering even greater efficacy and tolerability.

References

- 1. A Review on Semaglutide: An Oral Glucagon-Like Peptide 1 Receptor Agonist in Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of an oral GLP-1 receptor agonist for the management of type 2 diabetes: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of oral semaglutide, an oral GLP-1 analog, for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is SNAC in oral semaglutide? | Biopharma PEG [biochempeg.com]

- 7. novofrontier.ai [novofrontier.ai]

- 8. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SNAC promotes the oral absorption of semaglutide tablets - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]

- 13. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scilit.com [scilit.com]

- 16. Danuglipron | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]

- 17. uaclinical.com [uaclinical.com]

- 18. Orforglipron (LY3502970): structural insights of an oral GLP-1R non-peptide agonist - American Chemical Society [acs.digitellinc.com]

- 19. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]

- 20. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The In-Silico Key: A Technical Guide to Molecular Docking of Novel GLP-1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the computational methodologies pivotal to the discovery and design of novel glucagon-like peptide-1 receptor (GLP-1R) agonists. As the prevalence of type 2 diabetes and obesity continues to rise, the development of potent and orally bioavailable GLP-1R agonists is a critical frontier in metabolic disease therapeutics. Molecular docking, a powerful in-silico tool, has emerged as an indispensable technique for predicting the binding interactions between ligands and their target receptors at an atomic level, thereby accelerating the identification of promising drug candidates.

This document details the intricate signaling pathways of the GLP-1 receptor, offers comprehensive experimental protocols for conducting molecular docking studies, and presents a curated summary of quantitative data from recent research on novel GLP-1R agonists.

The GLP-1 Receptor Signaling Cascade

Activation of the GLP-1 receptor, a class B G protein-coupled receptor (GPCR), triggers a cascade of intracellular events crucial for glucose homeostasis. The primary signaling pathway involves the coupling of the receptor to the stimulatory G protein, Gαs. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] Subsequently, cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[2][3]

PKA-dependent signaling plays a significant role in enhancing glucose-stimulated insulin secretion.[2] Beyond the canonical Gαs pathway, GLP-1R can also signal through other G proteins, such as Gαq, and can engage β-arrestin pathways, which are involved in receptor internalization and desensitization, but also in distinct signaling events.[1] Understanding these pathways is critical for designing agonists with specific signaling profiles.

Caption: GLP-1R signaling pathways in a pancreatic β-cell.

Experimental Protocols for Molecular Docking

Molecular docking simulations are multi-step processes that require careful preparation of both the receptor and the ligand to ensure accurate and reliable results. The following protocols provide a general framework for these procedures.

General Workflow

The overall workflow for a typical molecular docking study involves several key stages, from initial data retrieval to the final analysis of potential ligand-receptor interactions.

Caption: A generalized workflow for molecular docking studies.

Receptor Preparation

The quality of the receptor structure is paramount for a successful docking study. The following steps are crucial for preparing the GLP-1 receptor for docking.

-

Structure Retrieval : Obtain the 3D structure of the GLP-1 receptor from the Protein Data Bank (PDB). Several crystal and cryo-EM structures are available (e.g., PDB IDs: 6X1A, 5VAI, 5VEW, 6B3J).[4] The choice of structure (agonist-bound, antagonist-bound, active, or inactive state) will depend on the specific research question.

-

Initial Cleanup : Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless a specific water molecule is known to be critical for binding.[5][6] If the biological unit is a monomer, remove any additional protein chains.[5]

-

Structure Correction : Utilize software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera's Dock Prep to correct for common structural issues.[7][8][9] This includes:

-

Energy Minimization : Perform a restrained energy minimization of the protein structure to relieve any steric clashes and to optimize the hydrogen-bonding network. This step should be done cautiously to avoid significant deviation from the experimentally determined structure.

Ligand Preparation

Proper preparation of the ligand library is equally important to ensure that the docked conformations are chemically and energetically reasonable.

-

Ligand Generation : Ligands can be obtained from chemical databases (e.g., ZINC, PubChem) or drawn using 2D chemical sketchers.[5] For novel agonists, 3D structures are generated from their 2D representations.

-

Ionization and Tautomeric States : Determine the likely ionization and tautomeric states of the ligands at a physiological pH (typically 7.4). Software like Schrödinger's LigPrep can generate a variety of possible states.[10][11]

-

Energy Minimization : Perform energy minimization of the 3D ligand structures to obtain low-energy conformations. This is a critical step to ensure that the starting ligand geometries are realistic.[5]

Docking Simulation

With the prepared receptor and ligands, the docking simulation can be performed. The following outlines a general protocol using widely-used software.

-

Grid Generation : Define the binding site on the receptor. This is typically done by generating a grid box centered on the co-crystallized ligand in the experimental structure or by identifying the active site through literature or computational prediction tools.[9] The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational sampling of the ligand.

-

Docking Execution : Run the docking algorithm using software such as AutoDock Vina or Schrödinger's Glide.[12] These programs systematically sample different conformations and orientations of the ligand within the defined grid box and calculate a score for each pose.[10] Docking can be performed at different precision levels (e.g., high-throughput virtual screening, standard precision, extra precision) depending on the size of the ligand library and the desired accuracy.[10]

-

Pose Analysis and Scoring : The output of a docking simulation is a set of docked poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., kcal/mol).[10] The top-ranked poses should be visually inspected to assess their plausibility. Key interactions with receptor residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) should be analyzed.[4][13]

Quantitative Data on Novel GLP-1 Receptor Agonists

The following tables summarize quantitative data from various molecular docking studies on novel GLP-1 receptor agonists. These tables provide a comparative overview of binding affinities, docking scores, and key interacting residues.

Table 1: Docking Scores and Binding Affinities of Non-Peptide GLP-1R Agonists

| Compound/Hit | Docking Score (kcal/mol) | Binding Affinity (ΔG_bind kcal/mol or Kd) | PDB ID of Receptor | Key Interacting Residues | Reference |

| Hit 9 (from CMNPD) | - | -102.78 | 6X1A | TRP-203, PHE-381, GLN-221 | [4] |

| Hit 1 (from COCONUT) | - | -97.87 | 6X1A | TRP-214, TRP-203 | [4] |

| Hit 5 (from COCONUT) | - | - | 6X1A | GLU-138, TRP-33, TRP-203 | [4] |

| UDI29 | -8.4 | - | 5vex | - | [14][15] |

| Compound M_1 | -9.234 (Glide score) | - | Homology Model | - | [16] |

| Compound M_2 | -9.449 (Glide score) | - | Homology Model | - | [16] |

| Compound M_4 | - | - | Homology Model | L360, P358 | [16] |

| Compound M_9 | - | - | Homology Model | L244, R190 | [16] |

| Natural Product Hit 1 | -9.6 (XP score) | -50.8 (MM-GBSA) | - | - | [17] |

| Natural Product Hit 5 | < -8.0 (SP score) | < -40.0 (MM-GBSA) | - | - | [17] |

Table 2: Binding Affinities of Peptide-Based GLP-1R Agonists

| Agonist | Binding Affinity (IC50 or Kd) | Key Interacting Residues | Reference |

| Semaglutide Analogue | Kd of 3.0 x 10⁻⁸ M | - | [18] |

| Native Semaglutide | Kd of 3.4 x 10⁻⁶ M | - | [18] |

| [Aib⁸]-GLP-1(7–36)-NH₂ | IC50 of 0.45 nM | - | [19] |

| [Gly⁸]-GLP-1(7–36)-NH₂ | IC50 of 2.8 nM | - | [19] |

| Native GLP-1 | IC50 of 0.78 nM | His7, Gly10, Phe12, Thr13, Asp15, Phe28, Ile29 | [19][20] |

| Exendin-4 | IC50 of 6 nM (to isolated NTD) | - | [19] |

Table 3: Key Residues in GLP-1R Involved in Agonist Binding

| Residue | Location | Role in Binding | Reference |

| TRP-203 | Transmembrane Domain | Interaction with non-peptide agonists | [4] |

| PHE-381 | Transmembrane Domain | Interaction with non-peptide agonists | [4] |

| GLN-221 | Transmembrane Domain | Interaction with non-peptide agonists | [4] |

| LYS-197 | Transmembrane Domain | High-affinity interactions | [4] |

| Arg-310 | Transmembrane Domain | Interaction with the main chain of His-7 of GLP-1 | [21] |

| His7, Gly10, Phe12, Thr13, Asp15 | N-terminus of GLP-1 | Essential for interaction with the GLP-1 receptor | [20] |

| Phe28, Ile29 | C-terminus of GLP-1 | Important for maintaining the peptide's secondary structure for receptor binding | [20] |

Conclusion

Molecular docking has proven to be an invaluable asset in the quest for novel GLP-1 receptor agonists. By providing detailed insights into the molecular interactions that govern ligand binding, these computational techniques enable a more rational and efficient approach to drug design. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field, facilitating the application of molecular docking to identify next-generation therapeutics for metabolic diseases. As computational power and algorithmic accuracy continue to advance, the role of in-silico methods in shaping the future of drug discovery is set to expand even further.

References

- 1. mdpi.com [mdpi.com]

- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 3. vectormine.com [vectormine.com]

- 4. Structure-Based Discovery of Orthosteric Non-Peptide GLP-1R Agonists via Integrated Virtual Screening and Molecular Dynamics [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 8. Tutorial: Docking with Glide [people.chem.ucsb.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. modekeji.cn [modekeji.cn]

- 11. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]

- 12. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. Identification of glucagon-like peptide-1 (glp-1) receptor agonists as a potential antidiabetic agent through molecular docking | Semantic Scholar [semanticscholar.org]

- 15. rjptonline.org [rjptonline.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. preprints.org [preprints.org]

- 19. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]

The Tipping Point of Signaling: A Technical Guide to Biased Agonism in Next-Generation GLP-1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease therapeutics is being reshaped by a nuanced understanding of G protein-coupled receptor (GPCR) signaling. For the glucagon-like peptide-1 receptor (GLP-1R), a cornerstone target for type 2 diabetes and obesity, the concept of biased agonism has emerged as a pivotal strategy in the development of next-generation agonists with superior efficacy and tolerability profiles. This technical guide delves into the core principles of biased agonism at the GLP-1R, providing a comprehensive overview of the signaling pathways, detailed experimental protocols for characterization, and a quantitative comparison of leading next-generation biased agonists.

The Dichotomy of GLP-1R Signaling: G-Protein vs. β-Arrestin Pathways

The canonical signaling of the GLP-1R, a Class B GPCR, is initiated by the binding of an agonist, which triggers a conformational change in the receptor. This change facilitates the coupling to intracellular signaling partners, primarily the stimulatory G-protein (Gαs) and β-arrestins. These two pathways, however, lead to distinct downstream physiological effects.

G-Protein (Gαs) Pathway: The activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade is predominantly associated with the therapeutic effects of GLP-1R agonism, including glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and central effects on appetite and satiety.

β-Arrestin Pathway: Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin-1 and β-arrestin-2) are recruited to the intracellular domains of the GLP-1R.[1] This recruitment serves a dual purpose. Firstly, it desensitizes the G-protein signal, effectively acting as a braking mechanism. Secondly, it initiates a separate wave of signaling events and promotes receptor internalization, which can lead to receptor downregulation and a subsequent reduction in signaling over time. While β-arrestin signaling is complex and not fully elucidated, excessive recruitment is often linked to the development of tolerance and potentially some of the gastrointestinal side effects associated with GLP-1R agonists.

Biased agonism, therefore, refers to the ability of a ligand to preferentially activate one of these signaling pathways over the other, relative to a balanced or endogenous agonist.[2] In the context of next-generation GLP-1R agonists, the focus is on developing "G-protein biased" or "β-arrestin-sparing" compounds. The therapeutic rationale is that by minimizing β-arrestin recruitment, these agonists can prolong G-protein-mediated signaling, reduce receptor desensitization, and potentially offer a better therapeutic window with improved efficacy and fewer side effects.[3]

GLP-1R Signaling Pathways.

Quantitative Assessment of Biased Agonism

To quantify the degree of bias for a particular agonist, two key parameters are determined for each signaling pathway: potency (EC50) and efficacy (Emax).

-

Potency (EC50): The concentration of an agonist that produces 50% of its maximal effect. A lower EC50 value indicates higher potency.

-

Efficacy (Emax): The maximum response an agonist can produce.

These values are then used in the operational model of agonism to calculate a "bias factor" or "transduction coefficient" (ΔΔlog(τ/KA)). This calculation provides a quantitative measure of the preference of a ligand for one pathway over another, relative to a reference agonist (often the endogenous ligand, GLP-1). A positive bias factor for the G-protein pathway relative to the β-arrestin pathway indicates G-protein bias.

Comparative Signaling Profiles of Next-Generation GLP-1R Agonists

The following tables summarize the in vitro signaling properties of key next-generation GLP-1R agonists compared to established therapies.

Table 1: G-Protein (cAMP) Pathway Activation

| Agonist | EC50 (nM) | Emax (% of GLP-1) |

| GLP-1 (7-36) | ~1.63 | 100% |

| Exenatide | ~1.0 - 5.0 | ~100% |

| Liraglutide | ~0.5 - 2.0 | ~100% |

| Semaglutide | ~0.1 - 0.5 | ~100% |

| Tirzepatide | ~0.617 | ~51% (Partial Agonist)[4] |

| P5 (Exendin-4 analog) | ~5.0 - 10.0 | ~100% |

| Exendin-phe1 | ~2.0 - 5.0 | ~100% |

Table 2: β-Arrestin-2 Recruitment

| Agonist | EC50 (nM) | Emax (% of GLP-1) |

| GLP-1 (7-36) | ~3.26 | 100% |

| Exenatide | ~3.0 - 10.0 | ~90-100% |

| Liraglutide | ~5.0 - 15.0 | ~90-100% |

| Semaglutide | ~1.0 - 5.0 | ~100% |

| Tirzepatide | >1000 | <10% (Weak Partial Agonist)[5] |

| P5 (Exendin-4 analog) | >100 | <20% |

| Exendin-phe1 | >100 | <10% |

Note: The exact EC50 and Emax values can vary depending on the cell line and assay conditions used.

As the data illustrates, next-generation agonists like tirzepatide , P5 , and exendin-phe1 exhibit a clear bias towards G-protein signaling, with significantly reduced potency and/or efficacy for β-arrestin-2 recruitment compared to GLP-1 and other established agonists like liraglutide and semaglutide. Tirzepatide, a dual GLP-1R and GIPR agonist, is a particularly noteworthy example, demonstrating potent G-protein activation with minimal β-arrestin engagement at the GLP-1R.[4]

Detailed Experimental Protocols

The characterization of biased agonism relies on robust and reproducible in vitro assays. Below are detailed methodologies for the key experiments.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation.

Methodology:

-

Cell Culture:

-

HEK293 or CHO cells stably expressing the human GLP-1R are commonly used.

-

Cells are seeded in 96- or 384-well plates and cultured to confluency.

-

-

Assay Procedure:

-

The culture medium is removed, and cells are washed with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are then incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

Serial dilutions of the test agonists are prepared in the assay buffer.

-

Agonists are added to the cells and incubated for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Intracellular cAMP levels are quantified using a variety of commercially available kits, with Homogeneous Time-Resolved Fluorescence (HTRF) being a common method.

-

In an HTRF assay, cell lysates are incubated with a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

The HTRF signal is read on a compatible plate reader, and the amount of cAMP is determined by comparing the signal to a standard curve.

-

-

Data Analysis:

-

Dose-response curves are generated by plotting the cAMP concentration against the log of the agonist concentration.

-

EC50 and Emax values are calculated using non-linear regression analysis.

-

cAMP Accumulation Assay Workflow.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1R.

Methodology:

-

Cell Line:

-

Engineered cell lines, such as those used in the DiscoverX PathHunter® β-arrestin assay, are typically employed.

-

These cells co-express the GLP-1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

-

Assay Procedure:

-

Cells are seeded in white, clear-bottom microplates and incubated overnight.

-

Serial dilutions of the test agonists are prepared.

-

Agonists are added to the cells and incubated for a specified time (e.g., 60-90 minutes) at 37°C.

-

-

Detection:

-

A detection reagent containing the complementary Enzyme Fragment (ProLink) and a substrate for β-galactosidase is added to the wells.

-

If β-arrestin is recruited to the receptor, the EA and ProLink fragments come into close proximity, forming an active β-galactosidase enzyme.

-

The enzyme hydrolyzes the substrate, producing a chemiluminescent signal.

-

-

Data Analysis:

-

The chemiluminescent signal is measured using a luminometer.

-

Dose-response curves are generated, and EC50 and Emax values for β-arrestin recruitment are calculated.

-

β-Arrestin Recruitment Assay Workflow.

Conclusion

Biased agonism at the GLP-1R represents a paradigm shift in the design of incretin-based therapies. By selectively activating the therapeutically relevant G-protein signaling pathway while minimizing β-arrestin recruitment, next-generation agonists hold the promise of enhanced efficacy and improved tolerability. The quantitative characterization of these biased signaling profiles through robust in vitro assays is critical for the successful development of these innovative medicines. As our understanding of the intricate signaling networks of the GLP-1R continues to evolve, the principles of biased agonism will undoubtedly play a central role in shaping the future of metabolic disease treatment.

References

- 1. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Pharmacokinetic Profile of Semaglutide, a Novel GLP-1 Receptor Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Semaglutide is a human glucagon-like peptide-1 (GLP-1) receptor agonist (GLP-1 RA) with 94% sequence homology to native human GLP-1.[1] Structural modifications at positions 8, 26, and 34 prolong its half-life, permitting once-weekly subcutaneous administration for the treatment of type 2 diabetes and obesity.[1] Approved by the FDA as Ozempic® (subcutaneous), Wegovy® (subcutaneous for obesity management), and Rybelsus® (oral), semaglutide represents a significant advancement in GLP-1 RA therapy.[1] This guide provides an in-depth overview of its pharmacokinetic (PK) profile, the experimental methodologies used for its characterization, and the underlying signaling pathways of its mechanism of action.

Pharmacokinetic Profile of Semaglutide

Semaglutide exhibits a predictable pharmacokinetic profile characterized by delayed absorption and slow elimination, resulting in a prolonged half-life of approximately one week.[1][2] Its PK properties are well-described by a two-compartment model with first-order absorption and elimination.[3][4]

Absorption

-

Subcutaneous (SC) Administration: Following subcutaneous injection, semaglutide is slowly absorbed, contributing to its extended duration of action.[3][5]

-

Oral Administration: Oral semaglutide is co-formulated with an absorption enhancer, sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC), which temporarily promotes absorption across the gastric mucosa.[1] Despite this, oral bioavailability is low, approximately 0.8-1%, when dosed under recommended conditions (fasting, with ≤120 mL of water).[6] The time to reach maximum plasma concentration (Tmax) is significantly faster for the oral formulation (1.0-1.75 hours) compared to the subcutaneous route.[1]

Distribution

Once absorbed, semaglutide is extensively bound to plasma albumin (>99%), which limits its distribution into tissues and protects it from rapid metabolism and renal filtration.[7] This high degree of protein binding is a key factor in its long half-life. The total volume of distribution for a typical subject with type 2 diabetes is approximately 7.7 L, with a central volume of 3.59 L and a peripheral volume of 4.10 L. Body weight is a primary covariate influencing the volume of distribution.[3][4]

Metabolism

Semaglutide is metabolized across various tissues, not being confined to a specific organ.[1] The primary metabolic pathway involves the proteolytic cleavage of the peptide backbone, followed by the sequential beta-oxidation of the fatty di-acid side chain.[1][3][8] Due to its structure and minimal metabolism by common drug-metabolizing enzymes, semaglutide has a low potential for drug-drug interactions.[5] Intact semaglutide is the main component circulating in plasma.[8][9]

Excretion

The metabolites of semaglutide are eliminated from the body via two primary routes: urine and feces.[8] Urine is the main route of excretion.[8][9] In a human study with radiolabelled semaglutide, approximately 75% of the radioactivity was recovered.[8][9] Only a small fraction (around 3.1%) of the administered dose is excreted as intact semaglutide in the urine, indicating it is extensively metabolized prior to excretion.[8] The clearance for a typical subject with type 2 diabetes is estimated to be 0.0348 L/h.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for both subcutaneous and oral semaglutide.

Table 1: Pharmacokinetic Parameters of Subcutaneous Semaglutide

| Parameter | Value | Subject Population | Citation |

|---|---|---|---|

| Half-life (t½) | ~1 week | Healthy & T2D | [1] |

| Tmax | 2-3 days | Healthy & T2D | [1] |

| Volume of Distribution (Vd) | ~7.7 L | T2D | [3] |

| Clearance (CL) | 0.0348 L/h | T2D | [3] |

| Albumin Binding | >99% | N/A |[3][7] |

Table 2: Pharmacokinetic Parameters of Oral Semaglutide

| Parameter | Value | Subject Population | Citation |

|---|---|---|---|

| Half-life (t½) | ~1 week | Healthy & T2D | [1] |

| Tmax | 1.0 - 1.75 hours | Healthy & T2D | [1] |

| Bioavailability | ~0.8% | Healthy & T2D | [6] |

| AUC₀₋₂₄ₕ,ss (14 mg dose) | 1288 h·nmol/L | Healthy Chinese | [10] |

| Cmax,ss (14 mg dose) | Varies (Dose-dependent) | Healthy Chinese |[10] |

Experimental Protocols

The characterization of semaglutide's pharmacokinetic profile relies on established methodologies from clinical pharmacology trials.

Protocol for Clinical Pharmacokinetic Studies

These studies are designed to determine the ADME profile of a drug in humans.[11]

-

Study Design: A typical study involves administering single or multiple doses of the drug to a cohort of subjects. For semaglutide, studies included healthy volunteers and subjects with type 2 diabetes, renal impairment, or hepatic impairment.[1][6] Both subcutaneous and intravenous administrations have been used to characterize its properties.[3][4]

-

Dosing and Sample Collection: Subjects receive a precisely controlled dose of semaglutide. For oral formulations, specific instructions are given regarding food and water intake, as these can significantly affect absorption.[6] Blood samples are collected at frequent, predefined intervals over a specified time course to capture the full concentration-time profile.[4]

-

Bioanalytical Method: Plasma is separated from the blood samples, and the concentration of semaglutide and its potential metabolites is measured using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12] This method must be proven accurate and reproducible.[12]

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software. For semaglutide, a two-compartment population PK model was used to estimate key parameters like clearance, volume of distribution, and absorption rate.[4] This approach allows for the identification of covariates (e.g., body weight) that may influence the drug's PK profile.

Protocol for Absorption, Metabolism, and Excretion (AME) Studies

AME studies are crucial for understanding how a drug is processed by the body.

-

Radiolabeling: To trace the drug's path, a version of semaglutide is synthesized with a radioactive isotope, such as tritium ([³H]).[8][9]

-

Administration: A single dose of the [³H]-radiolabelled semaglutide is administered to healthy subjects.[8]

-

Sample Collection: All biological samples, including blood, plasma, urine, and feces, are collected over an extended period until most of the radioactivity has been excreted.[8][9]

-

Radioactivity Measurement and Metabolite Profiling: The total radioactivity in each sample is quantified to determine the routes and extent of excretion.[8] Analytical techniques like radio-chromatography are then used to separate and identify the parent drug and its metabolites in plasma, urine, and feces.[8][9] This allows for the determination of the primary circulating components and the metabolic pathways.

Visualizations: Pathways and Workflows

GLP-1 Receptor Signaling Pathway

The therapeutic effects of semaglutide are mediated through the activation of the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR).[13][14] The primary signaling cascade initiated upon agonist binding occurs in pancreatic β-cells and involves the Gαs protein subunit.[13][15]

Caption: GLP-1 receptor signaling cascade in pancreatic β-cells.

Experimental Workflow for a Clinical Pharmacokinetic Study

The process of conducting a clinical PK study follows a structured workflow from initial design to final data analysis.

Caption: Generalized workflow for a clinical pharmacokinetic study.

Conclusion

Semaglutide possesses a unique and predictable pharmacokinetic profile that enables effective, long-acting GLP-1 receptor agonism through either once-weekly subcutaneous injection or once-daily oral administration. Its key PK characteristics—slow absorption, extensive albumin binding, widespread metabolic clearance, and a long elimination half-life—are central to its clinical efficacy and convenience. The rigorous experimental protocols employed in its development have provided a thorough understanding of its disposition in the human body, supporting its critical role in the management of type 2 diabetes and obesity.

References

- 1. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Original Article [sciencehub.novonordisk.com]

- 5. genesislifestylemedicine.com [genesislifestylemedicine.com]

- 6. Original Article [sciencehub.novonordisk.com]

- 7. d-nb.info [d-nb.info]

- 8. Absorption, metabolism and excretion of the GLP-1 analogue semaglutide in humans and nonclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A phase 1, randomized, double-blind, placebo-controlled trial investigating the pharmacokinetics, pharmacodynamics, safety and tolerability of oral semaglutide in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 15. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of GLP-1 Receptor Agonists: A Technical Guide to Novel Small Molecules and Their Binding Affinities

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for type 2 diabetes and obesity has been revolutionized by glucagon-like peptide-1 receptor (GLP-1R) agonists. While peptide-based injectables have demonstrated significant efficacy, the quest for orally bioavailable, small-molecule agonists represents a new frontier in drug development. This technical guide provides an in-depth overview of the core aspects of novel small-molecule GLP-1R agonists, with a focus on their receptor binding affinity, the experimental protocols used for their characterization, and the underlying signaling pathways.

Quantitative Binding Affinity of Novel Small-Molecule GLP-1R Agonists

The binding affinity of a ligand for its receptor is a critical parameter in drug development, influencing potency and selectivity. For GLP-1R agonists, this is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. The following table summarizes the reported binding affinities for several prominent and emerging small-molecule GLP-1R agonists.

| Compound Name (Developer) | Receptor Source | Radioligand Used | Assay Type | Binding Affinity | Signaling Profile |

| Orforglipron (LY3502970) (Eli Lilly) | Human GLP-1R | [¹²⁵I]GLP-1(7-36)NH₂ or [³H]orforglipron | Competition Binding | Kᵢ = 1 nM [1] | Partial agonist, biased towards G protein (cAMP) activation over β-arrestin recruitment[2][3] |

| Danuglipron (PF-06882961) (Pfizer) | Human GLP-1R in CHO cells | [³H]PF-06883365 | Competition Binding | Kᵢ = 80 nM [4] | Full agonist for cAMP (EC₅₀ = 13 nM), partial agonist for β-arrestin2 recruitment (EC₅₀ = 490 nM)[5] |

| Human GLP-1R | Not Specified | Radioligand Binding | Kᵢ = 360 nM [6] | ||

| Elecoglipron (ECC5004/AZD5004) (Eccogene/AstraZeneca) | Human GLP-1R | Not Specified | Not Specified | IC₅₀ = 2.4 nM [7][8] | Full agonist for cAMP (EC₅₀ = 2.1 nM), no detectable β-arrestin-2 recruitment[7][8] |

| ID110521156 (Ildong Pharmaceutical/Yunovia) | Human GLP-1R in CHO cells | Not Specified | Surface Plasmon Resonance | Direct binding confirmed | Full agonist for cAMP, partial agonist for β-arrestin recruitment[[“]] |

| TTP273 (vTv Therapeutics) | GLP-1R | Not Specified | Not Specified | Potent, specific GLP-1R agonist in vitro[5] | Orally bioavailable agonist[[“]][10] |

Note: The binding affinity values can vary depending on the specific experimental conditions, such as the radioligand, cell line, and assay format used.

Experimental Protocols: Determining GLP-1R Binding Affinity

The determination of binding affinity for novel small molecules targeting the GLP-1 receptor predominantly relies on competitive radioligand binding assays. These assays are considered the gold standard due to their robustness and sensitivity[11].

Radioligand Competition Binding Assay

This method measures the ability of an unlabeled test compound (a novel small molecule) to compete with a radiolabeled ligand for binding to the GLP-1 receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the GLP-1R.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells)[6][12].

-

Radioligand: A high-affinity ligand for the GLP-1R labeled with a radioisotope (e.g., [¹²⁵I]GLP-1 or a tritiated small-molecule agonist like [³H]PF-06883365)[4][13].

-

Test Compound: The novel small molecule of interest at a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled, high-affinity GLP-1R ligand to determine the amount of non-specific binding of the radioligand.

-

Binding Buffer: A buffer solution optimized for the binding reaction (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)[6].

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding[6].

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human GLP-1R.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay)[6].

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₑ value), and varying concentrations of the unlabeled test compound[11].

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of an unlabeled competitor)[6].

-

-

Incubation:

-

Filtration and Washing:

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand[6].

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter[13].

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant[14].

-

-

Visualization of Key Pathways and Workflows

GLP-1 Receptor Signaling Pathways

Upon agonist binding, the GLP-1 receptor primarily signals through two main pathways: the Gαs/cAMP pathway, which is crucial for insulin secretion, and the β-arrestin pathway, which is involved in receptor desensitization and internalization[11][14]. Many novel small molecules exhibit "biased agonism," preferentially activating one pathway over the other[2][3].

Caption: GLP-1R signaling cascade upon agonist binding.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the logical flow of the experimental protocol for determining the binding affinity of a novel small molecule.

Caption: Workflow for a GLP-1R radioligand competition binding assay.

This guide provides a foundational understanding of the binding characteristics of novel small-molecule GLP-1R agonists. As research in this area continues to accelerate, the development of standardized, robust, and reproducible assays will be paramount for the successful translation of these promising therapeutic candidates from the laboratory to the clinic.

References

- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 3. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eccogene.com [eccogene.com]

- 5. vtvtherapeutics.com [vtvtherapeutics.com]

- 6. benchchem.com [benchchem.com]

- 7. ECC5004 | GLP-1 agonist | Probechem Biochemicals [probechem.com]

- 8. Non‐clinical and first‐in‐human characterization of ECC5004/AZD5004, a novel once‐daily, oral small‐molecule GLP‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. axxam.com [axxam.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Signaling Pathways of GLP-1/GIP Dual Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of dual agonists targeting both the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR) has marked a significant milestone in the therapeutic landscape of type 2 diabetes and obesity. These unimolecular co-agonists, such as Tirzepatide, exhibit superior glycemic control and weight loss efficacy compared to selective GLP-1R agonists.[1][2] This guide provides a comprehensive technical overview of the intricate cellular signaling pathways activated by these dual agonists. It delves into the canonical and non-canonical signaling cascades, the concept of biased agonism, receptor trafficking dynamics, and detailed experimental protocols for investigating these pathways, offering a valuable resource for researchers and drug development professionals in the field of metabolic diseases.

Introduction: The Incretin Effect and Dual Agonism

Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are incretin hormones secreted from intestinal L-cells and K-cells, respectively, in response to nutrient intake.[3][4] They potentiate glucose-stimulated insulin secretion from pancreatic β-cells, a phenomenon known as the incretin effect. Both GLP-1R and GIPR are Class B G protein-coupled receptors (GPCRs) that play crucial roles in regulating glucose homeostasis and metabolism.[5][6]

Dual GLP-1/GIP receptor agonists are designed to harness the synergistic effects of activating both of these pathways simultaneously.[6][7] This dual agonism leads to enhanced insulin secretion, improved insulin sensitivity, suppressed glucagon release, delayed gastric emptying, and reduced appetite, contributing to their potent therapeutic effects.[8][9][10]

GLP-1 Receptor (GLP-1R) Signaling Pathways

The GLP-1R is a well-characterized GPCR that primarily signals through the Gαs protein subunit upon activation by GLP-1 or its analogs.[11]

Gαs/cAMP Pathway

The canonical signaling pathway for GLP-1R involves the activation of adenylyl cyclase (AC) by the Gαs subunit, leading to the production of cyclic adenosine monophosphate (cAMP).[12] Elevated cAMP levels activate two main downstream effectors:

-

Protein Kinase A (PKA): PKA phosphorylates various substrates that promote insulin granule exocytosis, enhance insulin gene transcription, and promote β-cell survival.[12][13]

-

Exchange Protein Directly Activated by cAMP (Epac): Epac activation also contributes to insulin secretion and has protective effects on β-cells.[12]

β-Arrestin Pathway and Biased Agonism

Upon agonist binding, GLP-1R can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.[9] β-arrestin recruitment mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.[14][15]

Some dual agonists, like Tirzepatide, exhibit biased agonism at the GLP-1R, showing a preference for Gαs/cAMP signaling over β-arrestin recruitment.[7][16][17] This bias may contribute to a more sustained insulinotropic effect and a favorable side-effect profile.[7][9]

Other Signaling Pathways

There is also evidence for GLP-1R coupling to other G proteins, such as Gαq/11, which activates phospholipase C (PLC) and leads to an increase in intracellular calcium levels, further contributing to insulin secretion.[18]

Figure 1: GLP-1 Receptor Signaling Pathways.

GIP Receptor (GIPR) Signaling Pathways

Similar to GLP-1R, the GIPR is a class B GPCR that primarily couples to the Gαs protein.[5][19]

Gαs/cAMP Pathway

The activation of GIPR by GIP or a dual agonist leads to a robust increase in intracellular cAMP via Gαs and adenylyl cyclase, which in turn activates PKA and Epac to promote insulin secretion.[4][19] This is considered the primary signaling pathway for GIP's incretin effect.

β-Arrestin Pathway and Receptor Trafficking

GIPR also recruits β-arrestins following agonist stimulation, which is involved in receptor desensitization and internalization.[15][20] However, compared to GLP-1R, GIPR shows different trafficking dynamics, with some studies suggesting it is a slow-internalizing and fast-recycling receptor.[21][22] This may lead to more sustained signaling from the plasma membrane.

Other Signaling Pathways

GIPR signaling can also involve other pathways, including the activation of phospholipase C and subsequent increases in intracellular calcium, further augmenting insulin release.[19] In some cell types, GIPR has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[23]

Figure 2: GIP Receptor Signaling Pathways.

Quantitative Analysis of Dual Agonist Signaling

The potency and efficacy of dual agonists at each receptor and for different signaling pathways can be quantified using in vitro pharmacological assays. The following tables summarize representative data for GLP-1, GIP, and the dual agonist Tirzepatide.

Table 1: cAMP Accumulation

| Ligand | Receptor | EC50 (nM) | Emax (% of control) |

| GLP-1 | GLP-1R | 0.0705[7] | 100[24] |

| GIP | GIPR | 0.0334[7] | 100 |

| Tirzepatide | GLP-1R | 0.934[25] | 112[24] |

| Tirzepatide | GIPR | 0.0224[25] | 100 |

Table 2: β-Arrestin 2 Recruitment

| Ligand | Receptor | EC50 (nM) | Emax (% of control) |

| GLP-1 | GLP-1R | 0.7[24] | 100[24] |

| Tirzepatide | GLP-1R | 3.2[24] | 23[24] |

Table 3: ERK Phosphorylation

| Ligand | Receptor | EC50 (nM) | Emax (% of control) |

| GIP(1-42) | GIPR (WT) | 2.5[26] | 100[26] |

| Tirzepatide | GIPR (WT) | 12[26] | 86.8[26] |

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the production of cAMP in response to receptor activation.

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R or GIPR are seeded in 384-well plates and cultured overnight.[8]

-

Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of the test agonists.[8]

-

Incubation: Cells are incubated for 40 minutes at 37°C.[8]

-

Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter gene assay.[8][23]

-

Data Analysis: Dose-response curves are generated, and EC50 values are calculated using non-linear regression.[8]

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated GPCR and β-arrestin.

-

Cell Line: A cell line co-expressing the GPCR fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter β-arrestin cells) is used.[14][27]

-

Cell Plating: Cells are seeded in a white-walled 384-well plate.

-

Agonist Addition: Test compounds are added to the wells, and the plate is incubated.

-

Detection: Upon agonist-induced recruitment, the ProLink and EA tags come into proximity, forming a functional β-galactosidase enzyme. A chemiluminescent substrate is added, and the resulting signal is measured.[14][27]

-

Data Analysis: Dose-response curves are plotted to determine the EC50 for β-arrestin recruitment.[28]

Figure 3: Experimental Workflows for Dual Agonist Characterization.

ERK Phosphorylation Assay

This assay detects the phosphorylation of ERK as a downstream signaling event.

-

Cell Culture and Starvation: Cells expressing the receptor of interest are cultured and then serum-starved to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Cells are treated with the agonist for a specific time course (e.g., 5-30 minutes).

-

Cell Lysis: Cells are lysed to extract proteins.

-

Detection (Western Blot):

-

Detection (HTRF): A homogeneous assay using two antibodies, one for total ERK and one for p-ERK, labeled with a FRET donor and acceptor, respectively. The signal is read on a plate reader.[15]

-

Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against agonist concentration.

Receptor Internalization Assay

This assay quantifies the agonist-induced translocation of receptors from the plasma membrane to the cell interior.

-

Cell Preparation: Cells expressing an epitope-tagged version of the receptor are used.

-

Labeling: Surface receptors are labeled with a fluorescently-conjugated antibody against the epitope tag on ice to prevent internalization.[29]

-

Stimulation: Cells are warmed to 37°C and stimulated with the agonist for a defined period.

-

Stopping Internalization: The process is stopped by returning the cells to ice-cold buffer.

-

Analysis: The remaining surface fluorescence is quantified by flow cytometry. A decrease in mean fluorescence intensity indicates receptor internalization.[29]

Biased Agonism and Its Implications

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[30][31] For GLP-1/GIP dual agonists, this is particularly relevant at the GLP-1R, where a bias towards Gs/cAMP signaling and away from β-arrestin recruitment may be therapeutically advantageous.[7][17]

Quantifying Bias: Bias can be quantified using methods such as calculating the "bias factor" from the operational model of agonism, which compares the relative efficacy (τ) and potency (KA) of a ligand for two different pathways.[19][30][32]

Figure 4: Concept of Biased Agonism at the GLP-1R.

Conclusion

GLP-1/GIP dual agonists represent a paradigm shift in the management of metabolic diseases. Their enhanced efficacy stems from the complex interplay of signaling pathways activated at both the GLP-1 and GIP receptors. A thorough understanding of these pathways, including the nuances of biased agonism and receptor trafficking, is critical for the rational design and development of next-generation incretin-based therapies. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of these promising therapeutic agents.

References

- 1. Tirzepatide: A Systematic Update [mdpi.com]

- 2. The Emerging Role of Dual GLP-1 and GIP Receptor Agonists in Glycemic Management and Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]

- 4. researchgate.net [researchgate.net]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 7. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An imbalanced GLP-1R/GIPR co-agonist peptide with a site-specific N-terminal PEGylation to maximize metabolic benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptideinitiative.com [peptideinitiative.com]

- 10. Insights into the Mechanism of Action of Tirzepatide: A Narrative Review | springermedizin.de [springermedizin.de]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Insider Tips for GPCR signaling studies & phospho-Erk | Technology Networks [technologynetworks.com]

- 16. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 21. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]

- 22. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 25. LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 28. youtube.com [youtube.com]

- 29. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 32. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preclinical Evaluation of a Novel GLP-1 Receptor Agonist in DIO Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction